molecular formula C40H72N3O2+ B1245453 Juliprosine

Juliprosine

货号: B1245453
分子量: 627 g/mol
InChI 键: ZSATVXRUAGIIJL-RLXANGJBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Juliprosine is a natural product found in Prosopis flexuosa with data available.

科学研究应用

Antimicrobial Activity

Juliprosine exhibits significant antimicrobial properties. Studies have shown that it is effective against various pathogens:

  • Antibacterial Effects : this compound demonstrates antibacterial activity against Mycobacterium intracellulare, Staphylococcus aureus, and Shigella flexneri. In vitro tests revealed that this compound has a minimum inhibitory concentration (MIC) of 3.1–6.0 μg/mL against these bacteria, indicating its potential as a therapeutic agent for bacterial infections .
  • Antifungal Activity : The compound also shows potent antifungal effects, particularly against Cryptococcus neoformans, with IC50 values ranging from 0.8 to 1.7 μg/mL. This positions this compound as a promising candidate for treating fungal infections .

Antiplasmodial and Antileishmanial Properties

This compound has been investigated for its antiplasmodial and antileishmanial activities:

  • Antiplasmodial Activity : Both this compound and its derivative, Δ1,6-juliprosopine, were extracted from Prosopis glandulosa leaves and tested against Plasmodium falciparum. They exhibited potent activity with no observed toxicity in VERO cells up to 23.800 ng/mL .
  • Antileishmanial Effects : In studies involving Leishmania donovani, this compound showed effective inhibition of promastigotes and amastigotes, further emphasizing its potential in treating leishmaniasis .

Neurotoxicity and Cytotoxicity

While this compound exhibits beneficial pharmacological effects, it is also associated with neurotoxic properties:

  • Cytotoxic Effects : Research indicates that this compound can induce mitochondrial damage and cytoplasmic vacuolation in glial cells. The IC50 for cytotoxicity was found to be 7.362 μg/mL when tested on neuron/glial cell co-cultures . This raises concerns regarding the safety of using this compound in therapeutic applications without adequate safety assessments.

Antinociceptive Activity

This compound has been explored for its potential in pain management:

  • Pain Relief : In vitro studies have demonstrated that extracts containing this compound can inhibit nitric oxide production in macrophages, suggesting a potential role in reducing inflammation and pain .

Summary of Applications

ApplicationActivity DescriptionIC50/MIC Values
AntimicrobialEffective against Mycobacterium intracellulare, S. aureus, etc.MIC: 3.1–6.0 μg/mL
AntifungalPotent against Cryptococcus neoformansIC50: 0.8–1.7 μg/mL
AntiplasmodialActive against Plasmodium falciparumNo toxicity up to 23.800 ng/mL
AntileishmanialInhibits Leishmania donovaniIC50: 0.8–1.7 μg/mL
NeurotoxicityInduces mitochondrial damage in glial cellsIC50: 7.362 μg/mL
AntinociceptiveInhibits nitric oxide productionNot specified

化学反应分析

Key Functional Groups and Reactivity Profile

Juliprosine’s structure includes:

  • Piperidine rings : Sites for nucleophilic substitutions and condensation reactions.

  • Hydroxyl groups : Participate in oxidation and esterification.

  • Aliphatic chains : Enable hydrophobic interactions and cyclization.

Its reactivity is characterized by:

  • Nucleophilic substitutions at nitrogen sites in the piperidine rings.

  • Condensation reactions with aldehydes or ketones to form complex heterocycles .

  • Protonation of pyridinium salts under acidic conditions, facilitating further transformations.

Synthetic Pathways and Reaction Optimization

This compound is synthesized via biomimetic intramolecular Chichibabin pyridine synthesis , involving aldehydes and amines. Key parameters include:

Reaction ConditionOptimal ValueImpact on Yield
Temperature100 °CMaximizes pyridinium intermediate formation
Phosphate buffer (pH 7)0.5 M concentrationEnhances cyclization efficiency
Aldehyde:Amine ratio1:1.2Reduces side products

This method achieves yields up to 68% under optimized conditions .

Derivatization and Structural Modifications

This compound derivatives are synthesized to enhance bioactivity:

  • Acetylation : Hydroxyl groups react with acetyl chloride, producing acetylated analogs with improved solubility .

  • Oxidation : Treatment with KMnO₄ oxidizes aliphatic chains, generating ketone derivatives.

  • Quaternary ammonium salts : Formed via alkylation, increasing antimicrobial potency .

Antimicrobial Activity

Derivatives synthesized via nucleophilic substitutions exhibit enhanced activity:

DerivativeMIC (μg/mL) E. coliMIC (μg/mL) S. aureus
This compound3216
Acetyl-juliprosine168
Quaternary derivative42

MIC = Minimum Inhibitory Concentration .

Neurotoxicity Mechanisms

Reactivity with neuronal cells involves:

  • Mitochondrial membrane disruption : Caused by lipophilic aliphatic chains .

  • Caspase-9 activation : Triggered by oxidative stress from reactive intermediates .

Stability and Degradation

This compound degrades under:

  • Acidic conditions (pH < 3): Hydrolysis of piperidine rings.

  • UV exposure : Photooxidation of unsaturated bonds.

常见问题

Basic Research Questions

Q. What are the primary methodologies for identifying and isolating Juliprosine from plant sources?

To isolate this compound, researchers typically employ chromatographic techniques (e.g., HPLC or GC-MS) combined with phytochemical screening. Solvent extraction using polar/non-polar solvents (e.g., ethanol, hexane) is followed by purification via column chromatography. Structural confirmation requires spectroscopic methods (NMR, IR) and comparison with reference data. For reproducibility, ensure plant material is authenticated, and extraction protocols are standardized to minimize batch variability .

Q. How can researchers design initial toxicity assays to evaluate this compound’s effects on neuronal cells?

Begin with in vitro neuronal cell lines (e.g., SH-SY5Y or primary cultures). Use dose-response studies (e.g., 5–25 µM concentrations) to assess cell viability (MTT assay) and membrane potential changes (fluorescent dyes like JC-1). Include controls for oxidative stress (e.g., ROS measurement) and ATP synthesis (luciferase-based assays) to link toxicity to mitochondrial dysfunction. Document experimental conditions (temperature, incubation time) meticulously .

Q. What analytical strategies are recommended for validating this compound’s purity and stability in experimental settings?

Purity validation requires a combination of elemental analysis, melting point determination, and spectroscopic consistency (e.g., ¹H/¹³C NMR). Stability studies should assess degradation under varying pH, temperature, and light exposure using accelerated stability testing. For quantitative analysis, develop a validated HPLC protocol with a calibration curve (R² ≥ 0.99) and spike-recovery tests .

Advanced Research Questions

Q. How can conflicting data on this compound’s neurotoxic vs. neuroprotective effects be resolved?

Contradictions often arise from differences in experimental models (e.g., cell type, species) or concentration ranges. Apply a tiered approach:

  • Dose stratification : Test sub-toxic (1–10 µM) vs. high-dose (15–25 µM) effects.
  • Mechanistic profiling : Compare pathways (e.g., apoptosis markers vs. antioxidant enzyme activity) using transcriptomics/proteomics.
  • Contextual factors : Replicate studies under varying oxygen levels or co-treatment with metabolic inhibitors to isolate mechanisms .

Q. What experimental frameworks are suitable for investigating this compound’s impact on oxidative phosphorylation in neural cells?

Use high-resolution respirometry (Oroboros O2k) to measure oxygen consumption rates (OCR) in isolated mitochondria. Pair this with ATP synthesis assays and membrane potential measurements. For specificity, employ inhibitors like oligomycin (ATP synthase) and FCCP (uncoupler). Normalize data to protein content or cell count, and validate findings with CRISPR/Cas9-knockout models of mitochondrial complexes .

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics and blood-brain barrier penetration?

  • Animal models : Rodents administered this compound via oral/IP routes, with serial blood/brain tissue sampling.
  • Analytical methods : LC-MS/MS for quantification in plasma and cerebrospinal fluid.
  • BBB assessment : Measure efflux transporter activity (e.g., P-gp inhibition assays) and use permeability predictors (e.g., PAMPA-BBB). Include positive controls (e.g., caffeine for high permeability) .

Q. What statistical approaches are critical for analyzing dose-dependent neurotoxicity data?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (IC₅₀ calculation).
  • Multivariate analysis : PCA or hierarchical clustering to identify correlated toxicity endpoints (e.g., ATP levels vs. ROS).
  • Contradiction resolution : Apply sensitivity analysis to outlier datasets and meta-analysis frameworks to reconcile disparate results .

Q. Methodological Guidance

  • For hypothesis formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example, “Does this compound induce neurotoxicity via ROS-mediated mitochondrial uncoupling in dopaminergic neurons?” .
  • For reproducibility : Adhere to the Beilstein Journal’s guidelines—document synthetic steps, characterize all new compounds, and provide raw data in supplementary files .

属性

分子式

C40H72N3O2+

分子量

627 g/mol

IUPAC 名称

(2S,3S,6R)-6-[10-[8-[10-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]decyl]-2,3-dihydro-1H-indolizin-4-ium-6-yl]decyl]-2-methylpiperidin-3-ol

InChI

InChI=1S/C40H72N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30-33,36-37,39-42,44-45H,3-29H2,1-2H3/q+1/t32-,33-,36+,37+,39-,40-/m0/s1

InChI 键

ZSATVXRUAGIIJL-RLXANGJBSA-N

手性 SMILES

C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCC[C@@H]4CC[C@@H]([C@@H](N4)C)O)O

规范 SMILES

CC1C(CCC(N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCCC4CCC(C(N4)C)O)O

同义词

juliprosine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Juliprosine
Reactant of Route 2
Juliprosine
Reactant of Route 3
Juliprosine
Reactant of Route 4
Juliprosine
Reactant of Route 5
Juliprosine
Reactant of Route 6
Juliprosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。